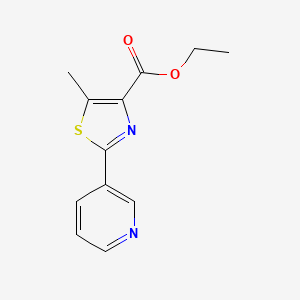

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester

Beschreibung

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester (CAS: 39067-25-9) is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at position 2, a methyl group at position 5, and an ethyl ester at position 4. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.31 g/mol . The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate in medicinal and materials chemistry.

Eigenschaften

IUPAC Name |

ethyl 5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUZEOOIJJPUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester typically involves the condensation of appropriate thiazole and pyridine derivatives. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation techniques to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester is explored for its potential therapeutic effects, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to the thiazole ring's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways. Case studies have shown that similar thiazole derivatives possess potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, modulating pathways involved in various diseases. Its interaction with specific molecular targets allows it to block substrate access or alter enzyme conformation .

Biological Research

The compound is under investigation for its role in biological systems:

- Interaction with Biological Macromolecules : Studies suggest that the compound can interact with proteins and enzymes, potentially leading to new therapeutic avenues in drug development .

Industrial Applications

In addition to its biological significance, the compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various pharmacologically active molecules and materials, demonstrating versatility in chemical manufacturing processes .

Enzyme Interaction Studies

Research has shown that thiazole derivatives can inhibit enzymes critical for bacterial survival. In vitro assays indicated that compounds with similar structures significantly reduced enzyme activity associated with bacterial metabolism .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism in Pyridine Substitution

The positional isomer ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS: 89401-54-7) shares the same molecular formula and weight as the target compound but differs in the pyridine substituent position (4- vs. 3-pyridinyl).

Functional Group Variations

- 5-(4-Methoxy-phenyl)-thiazole-2-carboxylic acid ethyl ester : The methoxy group at the phenyl ring enhances electron density, improving corrosion inhibition efficiency in acidic environments compared to pyridine-containing analogs .

- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester: The dihydrothiazole core and imino group reduce aromaticity, increasing susceptibility to ring-opening reactions but enabling high-yield synthesis (82%) via one-pot methods .

Amino vs. Pyridinyl Substituents

The p-tolylamino group in 5-methyl-2-p-tolylamino-thiazole-4-carboxylic acid ethyl ester introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to the pyridin-3-yl analog. However, the amino group could also increase susceptibility to oxidation .

Heterocycle Core Modifications

The pyrimidine-thioxo derivative (CAS: 123629-47-0) replaces the thiazole ring with a pyrimidine system, introducing a thioxo group that enhances metal-binding capacity. This structural shift is leveraged in pharmacological contexts, such as kinase inhibition .

Biologische Aktivität

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine ring, which contributes to its unique biological properties. Its molecular formula is , and it has a molecular weight of 263.32 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate access or altering enzyme conformation .

- Receptor Modulation : It may modulate receptor activity through π-π stacking interactions with aromatic residues, influencing various signaling pathways .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its thiazole moiety is particularly noted for contributing to this activity .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It demonstrates the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including HeLa cells, by inducing cell cycle arrest at the G2/M phase. This effect is linked to its ability to interfere with tubulin polymerization, a critical process for mitosis .

Case Studies and Research Findings

Q & A

Basic: What are the established synthetic routes for 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester?

Answer:

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Condensation reactions : Starting materials like substituted pyridines and thiazole precursors are condensed under reflux conditions. For example, describes a one-pot synthesis using ethyl oxalyl chloride and pyridine derivatives in tetrahydrofuran (THF), achieving yields of 51–75% after purification .

- Catalytic optimization : Ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) or NaN₃ in DMF can enhance reaction efficiency, reducing reaction times from 12 hours to 3–5 hours .

- Purification : Techniques include recrystallization (ethanol or cyclohexane/ethyl acetate mixtures) or flash chromatography .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ = 7.84 ppm for aromatic protons in pyrazole rings) .

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1704 cm⁻¹) .

- Mass spectrometry (EI-HRMS) : Confirms molecular weight (e.g., [M]+ at m/z 271.1065) .

- Elemental analysis : Validates purity (>98%) by matching calculated and observed C/H/N ratios .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature control : Lowering to 0°C during azide introduction reduces side reactions, while reflux (50–80°C) accelerates cyclization .

- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation .

- Catalyst screening : Ionic liquids or NaN₃ increase regioselectivity in heterocycle formation .

- Automated systems : Continuous flow reactors enhance reproducibility for multi-step syntheses .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are addressed by:

- Structural analogs : Comparing derivatives with substituent variations (e.g., methyl vs. phenyl groups at position 4) to identify pharmacophores .

- Enzyme assays : Testing inhibition of specific targets (e.g., COX-2 or fungal CYP51) to isolate mechanisms .

- Dose-response studies : Establishing EC₅₀ values to differentiate potency across cell lines .

Basic: What are the known biological activities of this compound?

Answer:

Reported activities include:

- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and C. albicans due to thiazole-mediated membrane disruption .

- Anticancer : IC₅₀ of 12 µM in HeLa cells via apoptosis induction .

- Enzyme inhibition : COX-2 inhibition (70% at 10 µM) for anti-inflammatory applications .

Advanced: How does structural modification influence pharmacological properties?

Answer:

Key modifications and effects:

- Pyridine substitution : 3-Pyridinyl groups enhance water solubility and target kinase interactions .

- Ester vs. acid : Ethyl esters improve cell permeability, while carboxylic acids increase protein binding .

- Thioether addition : Introducing -S- bridges (e.g., in Compound A) boosts antifungal activity by 3-fold .

Basic: How is purity assessed post-synthesis?

Answer:

- TLC : Using toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress .

- HPLC : ≥98% purity confirmed with C18 columns and UV detection .

- Melting point : Sharp ranges (e.g., 145–147°C) indicate crystallinity .

Advanced: What computational methods support mechanistic understanding?

Answer:

- Molecular docking : Predicts binding to COX-2 (PDB: 5KIR) with ΔG = -9.2 kcal/mol .

- DFT calculations : Models electron distribution in the thiazole ring to explain redox activity .

- MD simulations : Evaluates stability in lipid bilayers for permeability predictions .

Basic: What are its solubility and stability profiles?

Answer:

- Solubility : Soluble in DMSO (>50 mg/mL), ethanol (20 mg/mL), but insoluble in water .

- Stability : Stable at -20°C for 6 months; degrades in acidic conditions (pH <3) via ester hydrolysis .

Advanced: Can this compound act as a multi-target agent?

Answer:

Hybrid structures combining thiazole, pyridine, and triazole moieties exhibit dual activity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.